3,7-Diiodo-6-methoxy-4-methyl-1H-indazole
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Overview
Description
3,7-Diiodo-6-methoxy-4-methyl-1H-indazole is a chemical compound with the molecular formula C9H8I2N2O and a molecular weight of 413.98 . It is also known by its CAS number: 1352397-42-2 .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another approach involves the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones via a novel aryne-based molecular rearrangement pathway .Molecular Structure Analysis
The molecular structure of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole consists of a 1H-indazole core, which is a type of heterocyclic compound. This core is substituted at the 3 and 7 positions with iodine atoms, at the 6 position with a methoxy group, and at the 4 position with a methyl group .Scientific Research Applications
Inhibitory Mechanisms and Structural Studies
The crystal structure of a similar compound, 7-methoxy-1H-indazole, an inhibitor of nitric oxide synthase, demonstrates the orientation of the methoxy group and its implications for intermolecular interactions. This research provides insights into how modifications to the indazole structure, such as the introduction of iodine atoms, could affect its biological activity and interactions at the molecular level (Sopková-de Oliveira Santos et al., 2002).
Antiproliferative and Tubulin Polymerization Inhibition
Indazole derivatives, including those with methoxy substitutions, have been identified for their antiproliferative activity against human cancer cells. A study on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate showcased its role as a tubulin polymerization inhibitor, indicating potential applications in cancer therapy by inhibiting microtubule formation and inducing cell cycle arrest (Minegishi et al., 2015).
Electronic and Optoelectronic Properties
Indazole-based compounds have been explored for their electronic and optoelectronic properties, highlighting their potential as electronically active materials. The synthesis and study of new derivatives reveal high thermal stability and electrochemical stability, suggesting applications in electronic devices due to their promising electroactive characteristics (Cekaviciute et al., 2012).
Antimicrobial and Antifungal Activity
The indazole scaffold has been investigated for its antimicrobial and antifungal properties. A review of indazole and its analogs highlights their significant biological activities, including anti-inflammatory, anticancer, anti-HIV, and antihypertensive effects. Specifically, the antibacterial and antifungal actions of indazole derivatives suggest their utility in developing new therapeutic agents (Panda et al., 2022).
Future Directions
properties
IUPAC Name |
3,7-diiodo-6-methoxy-4-methyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2N2O/c1-4-3-5(14-2)7(10)8-6(4)9(11)13-12-8/h3H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRPUXLWFDWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NNC(=C12)I)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855887 |
Source
|
Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Diiodo-6-methoxy-4-methyl-1H-indazole | |
CAS RN |
1352397-42-2 |
Source
|
Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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